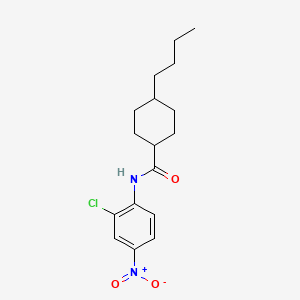![molecular formula C19H30N2O3S B4157523 4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B4157523.png)
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide
Overview
Description
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C19H30N2O3S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-butylcyclohexanecarboxamide is 366.19771400 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-butylcyclohexanecarboxamide, primarily targets Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH and fluid balance in the body.
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction . It binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of hydrogen ions and bicarbonate ions .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 1 and 2 affects the carbon dioxide transport and pH regulation pathways . This can lead to changes in the acid-base balance in the body, affecting various physiological processes.
Pharmacokinetics
The metabolism and excretion of the compound would depend on various factors, including its chemical structure and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of hydrogen and bicarbonate ions, leading to changes in the pH and fluid balance in the body . This can affect various physiological processes, including respiration and kidney function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a lower pH might enhance the compound’s ability to inhibit Carbonic Anhydrase 1 and 2 . Additionally, the compound’s stability could be affected by temperature and light exposure.
Properties
IUPAC Name |
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-2-3-4-15-5-9-17(10-6-15)19(22)21-14-13-16-7-11-18(12-8-16)25(20,23)24/h7-8,11-12,15,17H,2-6,9-10,13-14H2,1H3,(H,21,22)(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTCNNSUNUDGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(3-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4157456.png)
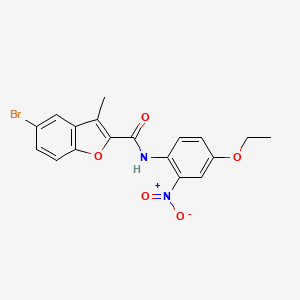

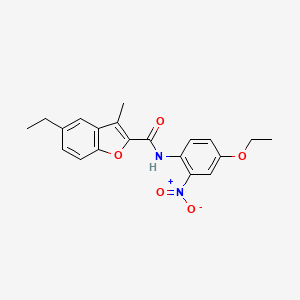
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4157480.png)
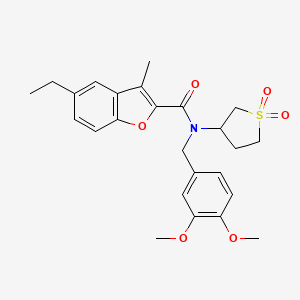
![5-fluoro-3-methyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4157495.png)

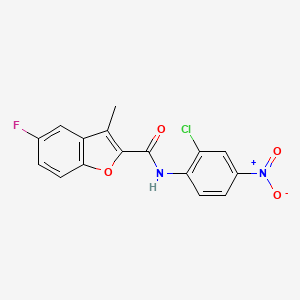
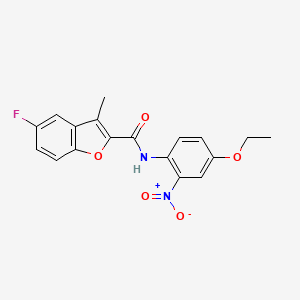
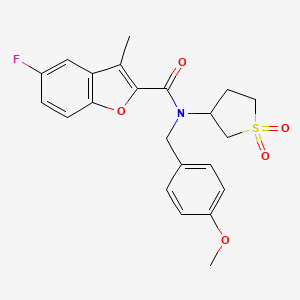
![4-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B4157514.png)
![4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B4157520.png)
